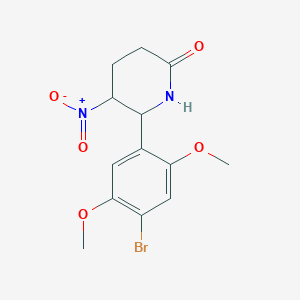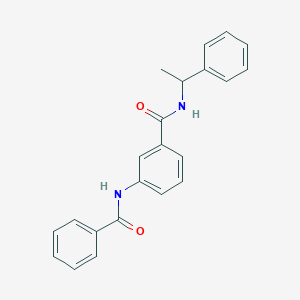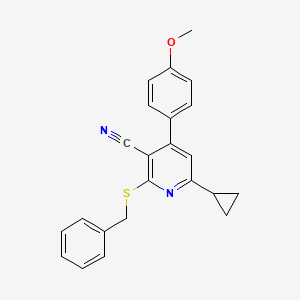
6-(4-bromo-2,5-dimethoxyphenyl)-5-nitro-2-piperidinone
Vue d'ensemble
Description
6-(4-bromo-2,5-dimethoxyphenyl)-5-nitro-2-piperidinone, also known as Br-DMPP, is a chemical compound that has been widely studied for its potential use in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it an important tool for researchers in a variety of fields.
Mécanisme D'action
The mechanism of action of 6-(4-bromo-2,5-dimethoxyphenyl)-5-nitro-2-piperidinone is not fully understood, but it is believed to act as a potent agonist of the nicotinic acetylcholine receptor. This receptor is involved in a variety of physiological processes, including muscle contraction, neurotransmitter release, and the regulation of blood pressure.
Biochemical and Physiological Effects:
6-(4-bromo-2,5-dimethoxyphenyl)-5-nitro-2-piperidinone has been found to have a range of biochemical and physiological effects, including the stimulation of dopamine release, the inhibition of acetylcholinesterase activity, and the modulation of ion channel activity. These effects make it an important tool for researchers studying the central nervous system, cardiovascular system, and immune system.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-(4-bromo-2,5-dimethoxyphenyl)-5-nitro-2-piperidinone in lab experiments include its potent activity, its ability to selectively target specific receptors, and its relatively low toxicity. However, there are also some limitations to using this compound, including its high cost, its complex synthesis, and the potential for off-target effects.
Orientations Futures
There are many potential future directions for research involving 6-(4-bromo-2,5-dimethoxyphenyl)-5-nitro-2-piperidinone. Some possible areas of focus include:
- Further studies of the compound's mechanism of action, including its interactions with other receptors and ion channels.
- Exploration of the potential therapeutic applications of 6-(4-bromo-2,5-dimethoxyphenyl)-5-nitro-2-piperidinone, particularly in the treatment of neurological and cardiovascular disorders.
- Development of new synthetic methods for 6-(4-bromo-2,5-dimethoxyphenyl)-5-nitro-2-piperidinone that are more efficient and cost-effective.
- Investigation of the potential use of 6-(4-bromo-2,5-dimethoxyphenyl)-5-nitro-2-piperidinone as a tool for studying the molecular basis of addiction and other neuropsychiatric disorders.
In conclusion, 6-(4-bromo-2,5-dimethoxyphenyl)-5-nitro-2-piperidinone is a complex chemical compound that has a range of potential applications in scientific research. Its potent activity, selective targeting, and low toxicity make it an important tool for researchers in a variety of fields, and there are many potential future directions for research involving this compound.
Applications De Recherche Scientifique
6-(4-bromo-2,5-dimethoxyphenyl)-5-nitro-2-piperidinone has been used in a variety of scientific research applications, including studies of the central nervous system, cardiovascular system, and immune system. This compound has been found to have a range of effects on these systems, making it an important tool for researchers in these fields.
Propriétés
IUPAC Name |
6-(4-bromo-2,5-dimethoxyphenyl)-5-nitropiperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O5/c1-20-10-6-8(14)11(21-2)5-7(10)13-9(16(18)19)3-4-12(17)15-13/h5-6,9,13H,3-4H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYZKWZWVRHMPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C2C(CCC(=O)N2)[N+](=O)[O-])OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-4-nitrophenyl}-1-piperazinyl)ethanol](/img/structure/B3958091.png)


![4-({[4-(9H-fluoren-9-yl)-1-piperazinyl]imino}methyl)-2,6-dimethoxyphenyl acetate](/img/structure/B3958106.png)
![3-(2-{[4-(4-nitrophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one](/img/structure/B3958124.png)


![2-{[1-(3,4-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid](/img/structure/B3958150.png)
![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate](/img/structure/B3958155.png)
![1-[(4-bromophenyl)sulfonyl]-4-(2-nitrophenyl)piperazine](/img/structure/B3958166.png)


![ethyl 2-[(3-chlorobenzoyl)amino]-5-{[(3-chloro-2-methylphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B3958184.png)
